molecular formula C10H18N2O5 B1588393 H-Leu-Asp-OH CAS No. 32949-40-9

H-Leu-Asp-OH

Cat. No. B1588393
CAS RN: 32949-40-9
M. Wt: 246.26 g/mol
InChI Key: DVCSNHXRZUVYAM-BQBZGAKWSA-N
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Description

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The synthesis of “H-Leu-Asp-OH” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis using Fmoc-Ser (PO3Bzl,H)-OH as the building block were double acylation steps for each residue, alternating HBTU and HATU as the acylating agents and synthesis on a chlorotrityl resin which was essential for complete removal of the benzyl-side chain protecting groups .


Molecular Structure Analysis

The molecular formula of “H-Leu-Asp-OH” is C₁₀H₁₈N₂O₅ . Its molecular weight is 246.26 .


Physical And Chemical Properties Analysis

“H-Leu-Asp-OH” has a molecular weight of 246.26 and a chemical formula of C₁₀H₁₈N₂O₅ . It is stored at temperatures below -15°C .

Scientific Research Applications

  • Caspase Inhibition in Apoptosis (Biological Field)

    • Results : The most effective inhibitor impaired apoptosis in human colon adenocarcinoma cells. In silico analysis revealed that the t Leu-Asp sequence is pivotal for enzyme inhibition .
  • Antioxidant Activity (Biological Field)

    • Results : Quantitative data on antioxidant activity would be needed for a comprehensive summary .
  • Enzyme Inhibition Beyond Caspases (Biological Field)

    • Results : Quantify inhibition potency against specific enzymes .
  • Drug Development (Pharmaceutical Field)

    • Results : Assess its efficacy and safety profiles .
  • Cosmetic Formulations (Cosmetics Field)

    • Results : Evaluate its impact on skin properties .
  • Biomedical Imaging (Biomedical Engineering Field)

    • Results : Assess its specificity and imaging capabilities .

Safety And Hazards

The safety data sheet for “H-Leu-Asp-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . This screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . This suggests that “H-Leu-Asp-OH” could have potential future applications in these areas.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSNHXRZUVYAM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427072
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Asp-OH

CAS RN

32949-40-9
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C KITADA, M FUJINO - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
A new test for racemization was developed and used to assess known coupling reagents and procedures. The procedure consists of coupling between BOC-Ala-Met-Leu-OH and tert-…
Number of citations: 32 www.jstage.jst.go.jp
AG Harrison, YP Tu - Journal of mass spectrometry, 1998 - Wiley Online Library
The fragmentation reactions of the protonated α‐monomethyl and β‐monomethyl esters of aspartic acid have been elucidated using low‐energy collision‐induced dissociation (CID) …
F Würthner, S Bräse, N Sewald… - Nachrichten aus der …, 2003 - Wiley Online Library
Die enantioselektive Synthese bleibt zentrales Thema in metallorganischen, metallfreien and bioorganischen Transformationen sowie in der industriellen organischen Chemie. …
Number of citations: 0 onlinelibrary.wiley.com

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